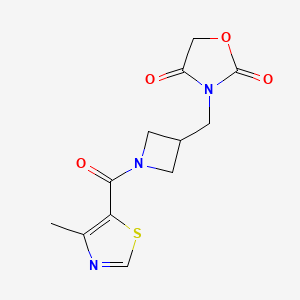

3-((1-(4-Methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

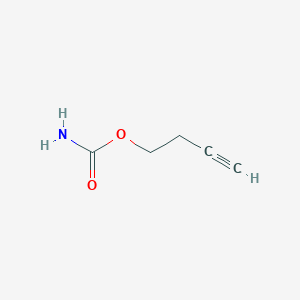

“3-((1-(4-Methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a complex organic compound. It contains several functional groups and rings, including a 4-methylthiazole ring, an azetidine ring, and an oxazolidine-2,4-dione ring .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are usually confirmed based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of such compounds is typically established using various spectroscopic techniques. For instance, the 1H-NMR spectrum can reveal the presence of various functional groups and their environment in the molecule .Chemical Reactions Analysis

The chemical reactions involving these types of compounds often involve cyclization processes under certain conditions . The products of these reactions are typically confirmed by IR, 1H, and 13C NMR, and mass spectra .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are typically determined using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Scientific Research Applications

Synthesis and Chemical Properties

- Generation of Nonstabilized Azomethine Ylides: Heating α-amino acids with carbonyl compounds generates nonstabilized azomethine ylides, which are captured by dipolarophiles to produce compounds including oxazolidines. This process involves the intermediate formation of 5-oxazolidinones, highlighting a method for synthesizing related structures (Tsuge et al., 1987).

- Oxazolidinone Fungicides: Oxazolidinones like famoxadone represent a new class of agricultural fungicides showing control over various plant pathogens. Their synthesis and structural optimization are critical for enhancing agricultural productivity (Sternberg et al., 2001).

- Phosphorus-mediated Synthesis: A novel approach using phosphorus-mediated reactions and atmospheric carbon dioxide for synthesizing oxazolidine-2,4-diones showcases innovative methods for creating these compounds under mild conditions (Zhang et al., 2015).

Biological Applications

- Antibacterial Agents: Research into oxazolidinone antibacterials focuses on improving safety profiles and expanding the antibacterial spectrum. Modifications to oxazolidinone structures aim to reduce side effects such as monoamine oxidase A inhibition while maintaining antibacterial efficacy (Reck et al., 2005).

- Hypoglycemic Agents: Benzyloxazolidine-2,4-diones have been explored for their potential to lower blood glucose levels, indicating their utility in diabetes management. The incorporation of benzofuran enhances their in vivo potency, underscoring the therapeutic relevance of oxazolidine derivatives (Dow et al., 1991).

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, compounds with similar structures often exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

properties

IUPAC Name |

3-[[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-7-10(20-6-13-7)11(17)14-2-8(3-14)4-15-9(16)5-19-12(15)18/h6,8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCQYWKOHIDJFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CC(C2)CN3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B2820914.png)

![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2820918.png)

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2820924.png)

![Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate](/img/structure/B2820928.png)

![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2820929.png)

![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2820935.png)